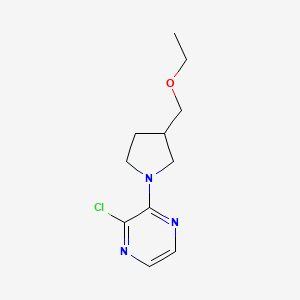

2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[3-(ethoxymethyl)pyrrolidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-2-16-8-9-3-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,9H,2-3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMVDURZQIVYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is a compound of interest in pharmacological research due to its potential biological activities. Its structure, which includes a pyrazine ring and a pyrrolidine moiety, suggests various interactions with biological systems that may lead to therapeutic effects. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 241.72 g/mol

- Purity : Typically around 95%

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a modulator of various biological pathways.

- Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, influencing their activity and subsequently affecting cellular processes such as signaling pathways and gene expression.

- Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and apoptotic effects of this compound:

| Study | Cell Line | Concentration | Observations |

|---|---|---|---|

| Study A | HepG2 (liver cancer) | 100 µg/mL | Significant reduction in cell viability |

| Study B | EACC (esophageal cancer) | 200 µg/mL | Induction of apoptosis confirmed by caspase assay |

Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. These studies suggest that it may occupy active sites similar to known inhibitors, potentially leading to the development of novel therapeutic agents.

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal highlighted the anticancer properties of similar pyrazine derivatives. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and modulation of pro-inflammatory cytokines .

- Pharmacological Applications : Another case study focused on the use of pyrazine derivatives as phosphodiesterase inhibitors, which play a crucial role in various signaling pathways related to inflammation and cancer progression .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include compounds with variations in the heterocyclic substituent, alkyl/ether chains, or aromatic groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazine Derivatives

Physical and Spectral Properties

Table 2: Physical Properties

- Spectral Insights : The ethoxymethyl group introduces characteristic C-O-C stretching (~1100 cm⁻¹) in IR, distinct from pyrrolidine analogs. NMR of similar compounds shows shifts for pyrrolidine protons at δ 1.5–3.5 ppm and ethoxy methyl groups at δ 1.1–1.3 ppm .

Challenges and Misidentification Risks

- Isomerism : and highlight risks of misidentifying pyrazines with triazepines due to similar spectroscopic profiles. Proper characterization (e.g., 2D NMR, HRMS) is critical .

- Synthetic Byproducts: Chlorination of pyrazinones with POCl₃ may yield side products if reaction conditions (e.g., temperature, catalyst) are poorly controlled .

Preparation Methods

Starting Materials

- 2,3-Dichloropyrazine or 2-Chloropyrazine derivative: Provides the pyrazine core with a reactive chloro substituent.

- 3-(Ethoxymethyl)pyrrolidine: Prepared or commercially obtained, serving as the nucleophilic amine component.

Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used to dissolve reactants and facilitate nucleophilic substitution.

- Temperature: Elevated temperatures (typically reflux or 80–120 °C) are employed to drive the substitution reaction forward.

- Catalysts/Additives: Acid catalysts such as hydrochloric acid may be used in related amination reactions to promote activation of the heterocyclic ring, although excessive acid can lead to side reactions.

- Reaction Time: Varies from several hours to overnight reflux, depending on substrate reactivity and conditions.

Reaction Mechanism

The reaction proceeds via nucleophilic aromatic substitution (S_NAr), where the lone pair on the pyrrolidine nitrogen attacks the electron-deficient carbon bearing the chloro substituent on the pyrazine ring, displacing chloride ion and forming the desired N-substituted product.

Purification

- After completion, the reaction mixture is cooled and quenched.

- The product is isolated by extraction, filtration, or crystallization.

- Further purification by recrystallization or chromatography ensures high purity.

Research Findings and Optimization Data

A related study on amination of heterocyclic chlorides indicates that:

- The amount of acid catalyst influences the reaction rate and side-product formation; low acid equivalents (e.g., 0.1 equiv) balance activation and suppression of solvolysis side-products.

- Protic solvents can affect conversion rates and side-product profiles.

- The nucleophilicity and basicity of the amine influence reaction kinetics and yields.

These insights guide the choice of reaction parameters for the preparation of this compound.

Comparative Data Table of Reaction Parameters and Outcomes

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Solvent | DMF, Ethanol | Polar aprotic solvents favor nucleophilic attack |

| Temperature | 80–120 °C (reflux) | Higher temp increases reaction rate and yield |

| Acid Catalyst | 0.1 equiv HCl | Enhances activation; excess causes side-products |

| Reaction Time | 6–24 hours | Longer time improves conversion |

| Purification | Filtration, recrystallization | Ensures product purity |

| Yield | Typically >80% (literature data) | Dependent on optimization of above parameters |

Notes on Related Synthetic Intermediates

- Hydrazinylpyrazine derivatives can be intermediates in pyrazine functionalization, prepared via reflux with triethyl orthoformate in xylene, yielding triazolopyrazine compounds at 60–95% yield. These methods exemplify the use of reflux and orthoformates in heterocyclic chemistry but are distinct from the direct amination approach for the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a chlorine atom on pyrazine with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in MeCN at 25°C) achieves moderate yields (~26%) . Alternative methods include palladium-catalyzed cross-coupling (e.g., Stille coupling with tributylstannane derivatives at 110°C), yielding up to 72% . Optimization of solvents (e.g., toluene vs. THF) and catalysts (e.g., Pd(PPh₃)₂Cl₂) is critical for regioselectivity and efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- ¹H NMR : Look for signals at δ 4.49–4.94 ppm (ethoxymethyl and pyrrolidine protons) and δ 8.30–8.80 ppm (pyrazine aromatic protons) . Mass spectrometry : The molecular ion peak ([M+H]⁺) should align with the exact mass (e.g., calculated via NIST databases) . IR : Confirm C-Cl stretches near 600–700 cm⁻¹ and N-H/N-C vibrations in pyrrolidine . X-ray crystallography is recommended for resolving steric effects in the pyrrolidine substituent .

Q. What structural features of this compound influence its reactivity in heterocyclic chemistry?

- The chlorine atom at position 2 on pyrazine is highly electrophilic, enabling substitution reactions. The 3-(ethoxymethyl)pyrrolidine group introduces steric hindrance, which may slow down nucleophilic attacks but stabilize intermediates via hydrogen bonding . The pyrazine core’s electron-deficient nature facilitates π-π stacking in metal complexes .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for analogous pyrazine derivatives?

- Discrepancies in regioselectivity (e.g., Cl vs. N-substitution) may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF, MeCN) favor SNAr mechanisms, while non-polar solvents (toluene) promote radical pathways in cross-couplings . Isotopic labeling (e.g., ¹³C-Cl) and kinetic studies can clarify competing pathways .

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do they align with experimental data?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed reactivity . Molecular docking : Screen against target proteins (e.g., kinases) using MOE software to predict binding affinities . Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses involving this compound?

- Key strategies:

- Stepwise purification : Use silica gel chromatography with gradient elution (PE:EtOAc from 100:0 to 10:90) to isolate intermediates .

- Catalyst screening : Test Pd(II)/Cu(I) systems for cross-couplings to reduce side reactions .

- Acid hydrolysis : Aqueous HCl (2M) in THF efficiently cleaves protecting groups without degrading the pyrazine core .

Q. What evidence supports the hypothesis that this compound exhibits bioactivity through metal coordination?

- Pyrazine derivatives form stable complexes with transition metals (e.g., Ru(III), Tb(III)) via N-coordination, enhancing antimicrobial or anticancer activity . Chelation studies (UV-Vis titration, cyclic voltammetry) confirm stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .

Q. How does steric and electronic tuning of the pyrrolidine substituent affect regiochemistry in subsequent derivatization?

- Bulkier substituents (e.g., trifluoroethyl) reduce reactivity at the pyrazine C-2 position but enhance stability. Ethoxymethyl groups improve solubility in polar solvents, facilitating reactions at C-3 . Hammett plots (σ values) can quantify electronic effects of substituents on reaction rates .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Low solubility : Co-crystallization with acetic acid or methanol improves crystal growth .

- Polymorphism : Screen solvents (e.g., DMSO vs. EtOH) and temperatures (0–25°C) to isolate stable polymorphs . Hydrogen-bonding networks (N-H⋯O/N) stabilize the lattice, as seen in related quinoline derivatives .

Methodological Guidance

- Contradiction analysis : Cross-validate NMR data with X-ray structures to resolve ambiguities in substituent orientation .

- Scale-up protocols : Replace hazardous reagents (e.g., NaBH₃CN) with safer alternatives (e.g., NaBH(OAc)₃) for reductive aminations .

- Biological assays : Prioritize cytotoxicity profiling (MTT assay) and bacterial membrane disruption studies (fluorescence microscopy) for antimicrobial leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.